molecular formula C21H19N3O3S2 B5347047 5-[5-nitro-2-(1-piperidinyl)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

5-[5-nitro-2-(1-piperidinyl)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5347047
M. Wt: 425.5 g/mol
InChI Key: LIYSUJUXSIMVQO-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[5-nitro-2-(1-piperidinyl)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has been extensively studied for its biological and pharmacological properties. It is commonly referred to as "compound X" and has been found to have potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of compound X is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in disease progression. It has also been shown to modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
Compound X has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been found to inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using compound X in lab experiments include its potent biological activity, its ability to selectively target specific enzymes and proteins, and its potential therapeutic applications. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on compound X. These include investigating its potential use in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Further studies are also needed to elucidate its mechanism of action and to identify potential drug targets. Additionally, research could focus on improving its solubility and reducing its toxicity to increase its therapeutic potential.

Synthesis Methods

The synthesis of compound X involves the reaction of 2-(1-piperidinyl)benzaldehyde with 5-nitro-2-thiophenecarboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with thiosemicarbazide to obtain 5-[5-nitro-2-(1-piperidinyl)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one.

Scientific Research Applications

Compound X has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

(5E)-5-[(5-nitro-2-piperidin-1-ylphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c25-20-19(29-21(28)23(20)16-7-3-1-4-8-16)14-15-13-17(24(26)27)9-10-18(15)22-11-5-2-6-12-22/h1,3-4,7-10,13-14H,2,5-6,11-12H2/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYSUJUXSIMVQO-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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